![molecular formula C5H8N2O2S3 B2813767 (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione CAS No. 956251-12-0](/img/structure/B2813767.png)
(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
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Overview
Description
(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione is a useful research compound. Its molecular formula is C5H8N2O2S3 and its molecular weight is 224.31. The purity is usually 95%.
BenchChem offers high-quality (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.
Analgesic and Anti-inflammatory Applications
Thiazole compounds have shown potential as analgesic and anti-inflammatory agents . This suggests they could be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal drugs .
Antiviral Applications
Thiazole compounds have shown potential as antiviral agents . This suggests they could be used in the development of new antiviral drugs.
Diuretic Applications
Thiazole derivatives have been found to act as diuretics . This means they could be used in the treatment of conditions like high blood pressure and edema.
Anticonvulsant Applications
Thiazole compounds have shown potential as anticonvulsant agents . This suggests they could be used in the development of new drugs for the treatment of conditions like epilepsy.
Neuroprotective Applications
Thiazole derivatives have demonstrated neuroprotective effects . They could be used in the development of new drugs for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Applications
Thiazole compounds have shown potential as antitumor or cytotoxic agents . This suggests they could be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of biological effects
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level . The specific effects would depend on the compound’s interactions with its targets and the biochemical pathways it affects.
properties
IUPAC Name |
(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S3/c6-7-3-1-12(8,9)2-4(3)11-5(7)10/h3-4H,1-2,6H2/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQJACCYUHAEF-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CS1(=O)=O)SC(=S)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
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